molecular formula C27H23ClF3N5O3S B2640891 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394214-57-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2640891
CAS No.: 394214-57-4
M. Wt: 590.02
InChI Key: JJAUZPJFOMOZCU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H23ClF3N5O3S and its molecular weight is 590.02. The purity is usually 95%.
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Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features several key functional groups:

  • Chloro-substituted phenyl ring
  • Trifluoromethyl group
  • Thiadiazole ring
  • Acetamide moiety

Molecular Characteristics

PropertyValue
Molecular FormulaC19H14ClF3N4O2S2
Molecular Weight486.9 g/mol
IUPAC NameN-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
InChI KeyMYOWDZSOVKODPK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiadiazole Ring : Achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
  • Introduction of the Phenylacetamido Group : Acylation of the thiadiazole ring with phenylacetyl chloride in the presence of a base.
  • Formation of the Chloro-substituted Phenyl Ring : Synthesized through chlorination of a trifluoromethyl-substituted benzene derivative.
  • Coupling Reaction : The final step involves coupling the chloro-substituted phenyl ring with the thiadiazole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic properties of similar compounds featuring trifluoromethyl groups. For instance, compounds with similar structural motifs have shown promising results as inhibitors against key antidiabetic targets such as α-glucosidase and α-amylase.

In Vitro Results :
A study demonstrated that a related compound exhibited IC50 values of 6.28 µM against α-glucosidase and 4.58 µM against α-amylase, suggesting significant inhibitory activity comparable to standard drugs like acarbose (IC50 = 1.58 µM) .

Antioxidant Activity

The antioxidant potential of compounds containing trifluoromethyl groups has also been investigated. The DPPH assay results indicated that certain derivatives could effectively scavenge free radicals, with IC50 values indicating strong antioxidant activity .

Case Studies

  • Antidiabetic Evaluation : A study involving a structurally similar compound demonstrated significant inhibition percentages across various in vitro assays (e.g., 88.35% inhibition in α-amylase assays at 500 µM concentration) .
  • Toxicity Assessment : Acute toxicity tests on experimental models showed no adverse effects after administration of various concentrations over 72 hours, indicating a favorable safety profile .

Properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClF3N5O3S/c1-17-6-5-7-19(12-17)36-23(14-32-24(37)15-39-20-8-3-2-4-9-20)34-35-26(36)40-16-25(38)33-22-13-18(27(29,30)31)10-11-21(22)28/h2-13H,14-16H2,1H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAUZPJFOMOZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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